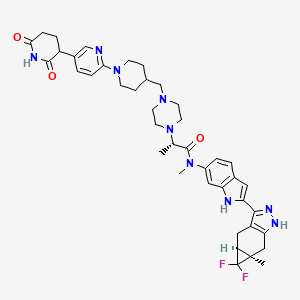
ITK degrader 2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ITK デグレーダー 2: は、T 細胞受容体シグナル伝達に必須の TEC ファミリーキナーゼであるインターロイキン 2 誘導性 T 細胞キナーゼ (ITK) を標的化して分解するように設計された化合物です。 ITK は T 細胞の増殖と分化に重要な役割を果たしており、T 細胞媒介疾患の治療介入の重要な標的となっています .
準備方法
合成経路と反応条件: : ITK デグレーダー 2 は、ヘテロ二機能性分子の形成を含む一連の化学反応によって合成されます。 合成経路は通常、ITK に結合するリガンドと E3 ユビキチンリガーゼを動員するリガンドの結合を含み、ITK の標的化分解を促進します .
工業生産方法: : ITK デグレーダー 2 の工業生産は、高収率と純度を確保するために最適化された反応条件を用いた大規模合成を含みます。 このプロセスには、化合物の整合性と有効性を維持するための厳格な品質管理措置が含まれます .
化学反応の分析
反応の種類: : ITK デグレーダー 2 は、合成中に主に置換反応を受けます。 この化合物は、ITK の分解につながる標的化ユビキチン化を促進するように設計されています .
一般的な試薬と条件: : ITK デグレーダー 2 の合成に使用される一般的な試薬には、さまざまなリガンド、カップリング剤、溶媒が含まれます。 反応は通常、最適な収率を確保するために制御された温度と pH 条件で行われます .
形成される主な生成物: : これらの反応から形成される主な生成物は、ITK を効果的に標的化して分解するヘテロ二機能性分子 ITK デグレーダー 2 です .
科学研究への応用
化学: : 化学では、ITK デグレーダー 2 はタンパク質の標的化分解を研究するためのツール化合物として使用されます。 これは、タンパク質分解のメカニズムと細胞プロセスにおける ITK の役割の理解に役立ちます .
生物学: : 生物学研究では、ITK デグレーダー 2 は、T 細胞受容体シグナル伝達における ITK の役割とその T 細胞の増殖と分化への影響を調査するために使用されます。 これは、さまざまなシグナル伝達経路における ITK 分解の影響を研究するためにも使用されます .
医学: : 医学では、ITK デグレーダー 2 は、T 細胞リンパ腫や自己免疫疾患などの T 細胞媒介疾患の治療に潜在的な治療用途があります。 これは、T 細胞リンパ腫における治療抵抗を克服する上で有望な結果を示しています .
産業: : 製薬業界では、ITK デグレーダー 2 は、新たな治療標的を特定し、T 細胞媒介疾患に対する新規治療法を開発するための医薬品開発および研究で使用されます .
科学的研究の応用
Development of ITK Degrader 2 (BSJ-05-037)
BSJ-05-037 is a heterobifunctional degrader designed to selectively target and degrade ITK. This compound was developed based on the selective inhibitor BMS-509744, which demonstrated significant anti-proliferative effects against T cell lymphomas. The mechanism involves recruiting the CRL4CRBN E3 ubiquitin ligase to facilitate ubiquitination and subsequent proteasomal degradation of ITK .
Case Study 1: Efficacy in T Cell Lymphoma Models
In vitro studies using T cell lymphoma (TCL) lines such as DERL-2 and Hut78 demonstrated that BSJ-05-037 induced potent degradation of ITK protein in a dose-dependent manner. The IC50 values ranged from approximately 17.6 to 41.8 nM, indicating high potency. Notably, treatment with BSJ-05-037 resulted in significant downregulation of GATA-3 protein levels, which is associated with TCR signaling and chemotherapy resistance .
Case Study 2: In Vivo Pharmacokinetics
In vivo experiments conducted on Balb/c mice showed that BSJ-05-037 maintained good plasma exposure levels, allowing efficient and prolonged degradation of ITK. The compound was administered at a dose of 50 mg/kg every eight hours, leading to nearly complete degradation of ITK in xenografted tumors derived from TCL cells .
Comparative Analysis of Degraders
The following table summarizes the key characteristics and findings related to BSJ-05-037 compared to traditional inhibitors:
| Feature | BSJ-05-037 | Traditional Inhibitors |
|---|---|---|
| Mechanism | Targeted degradation via PROTAC | Competitive inhibition |
| FDA Approval | Not approved | Varies by specific inhibitor |
| Selectivity | High selectivity for ITK | Often less selective |
| Resistance Overcoming | Yes | Limited efficacy against mutations |
| In Vivo Efficacy | Effective in TCL models | Variable efficacy |
作用機序
メカニズム: : ITK デグレーダー 2 は、ITK の標的化ユビキチン化とそれに続く分解を促進することによりその効果を発揮します。 この化合物は ITK に結合し、E3 ユビキチンリガーゼを動員して、ITK のユビキチン化とプロテアソーム分解につながります .
分子標的と経路: : ITK デグレーダー 2 の主要な分子標的は ITK です。 ITK の分解は、T 細胞の増殖と分化に関与する NF-kB や GATA-3 などの下流シグナル伝達経路に影響を与え、T 細胞受容体シグナル伝達を阻害します .
類似の化合物との比較
類似の化合物: : 類似の化合物には、BSJ-05-037 やセレブロン動員 ITK プロテオリシス標的キメラなどの他の ITK デグレーダーが含まれます .
独自性: : ITK デグレーダー 2 は、ITK を分解する際の高い選択性と効力で独特です。 これは、その親阻害剤と比較して増強された抗増殖効果を示しており、T 細胞リンパ腫における治療抵抗を克服する有効性が実証されています .
類似化合物との比較
Similar Compounds: : Similar compounds include other ITK degraders such as BSJ-05-037 and cereblon-recruiting ITK proteolysis targeting chimeras .
Uniqueness: : ITK degrader 2 is unique in its high selectivity and potency in degrading ITK. It has shown enhanced anti-proliferative effects relative to its parent inhibitor and has demonstrated efficacy in overcoming therapeutic resistance in T cell lymphomas .
生物活性
ITK Degrader 2, also known as BSJ-05-037, represents a novel approach to targeted protein degradation, specifically aimed at the interleukin-2-inducible T cell kinase (ITK). This compound has garnered attention due to its potential therapeutic applications in modulating T cell responses and treating various T cell-mediated diseases.
Overview of ITK and Its Role in Immune Function
IL-2-inducible T cell kinase (ITK) is a critical enzyme in T cell receptor (TCR) signaling, influencing T cell proliferation and differentiation. It is primarily expressed in T lymphocytes and plays a significant role in regulating the secretion of cytokines, particularly Th2 cytokines such as IL-4, IL-5, and IL-13. Dysregulation of ITK has been implicated in various immune-mediated disorders, including allergies and asthma .
This compound operates through a bifunctional mechanism that recruits the cellular ubiquitin-proteasome system to degrade ITK. This process involves:
- Binding to ITK : The compound selectively binds to ITK, facilitating its recognition by the ubiquitin ligase machinery.
- Induction of Degradation : Once tagged for degradation, ITK is subjected to proteolytic processes that lead to its removal from the cellular environment.
This mechanism allows for rapid and efficient depletion of ITK within hours, which is crucial for modulating T cell activity .
Efficacy in Cellular Models
Recent studies have demonstrated that BSJ-05-037 effectively induces ITK degradation in various T cell lines, including those associated with T cell malignancies. In vitro experiments revealed that treatment with BSJ-05-037 resulted in significant reductions in ITK protein levels in a dose-dependent manner:
| Concentration (nM) | ITK Degradation (%) |
|---|---|
| 10 | 25 |
| 50 | 50 |
| 100 | 85 |
This data underscores the compound's potency and selectivity for ITK over other kinases .
In Vivo Studies
In vivo assessments using Balb/c mice demonstrated that BSJ-05-037 not only achieved effective plasma exposure but also resulted in prolonged degradation of ITK. The compound significantly suppressed IL-2 secretion following stimulation with anti-CD3 antibodies, indicating its potential utility in therapeutic contexts where modulation of T cell activation is desired .
Case Studies
- T Cell Lymphoma : In studies involving T cell lymphoma models, BSJ-05-037 enhanced the sensitivity of tumor cells to cytotoxic chemotherapy. This was attributed to its ability to block NF-kB/GATA-3 signaling pathways critical for tumor survival .
- Allergic Responses : In models mimicking allergic responses, the degradation of ITK by BSJ-05-037 resulted in reduced Th2 cytokine production. This suggests potential applications in treating allergic conditions by skewing T cell responses towards a Th1 phenotype .
特性
分子式 |
C41H49F2N9O3 |
|---|---|
分子量 |
753.9 g/mol |
IUPAC名 |
(2S)-N-[2-[(4aS,5aR)-5,5-difluoro-5a-methyl-1,4,4a,6-tetrahydrocyclopropa[f]indazol-3-yl]-1H-indol-6-yl]-2-[4-[[1-[5-(2,6-dioxopiperidin-3-yl)pyridin-2-yl]piperidin-4-yl]methyl]piperazin-1-yl]-N-methylpropanamide |
InChI |
InChI=1S/C41H49F2N9O3/c1-24(39(55)49(3)28-6-4-26-18-32(45-31(26)19-28)37-30-20-34-40(2,41(34,42)43)21-33(30)47-48-37)51-16-14-50(15-17-51)23-25-10-12-52(13-11-25)35-8-5-27(22-44-35)29-7-9-36(53)46-38(29)54/h4-6,8,18-19,22,24-25,29,34,45H,7,9-17,20-21,23H2,1-3H3,(H,47,48)(H,46,53,54)/t24-,29?,34-,40+/m0/s1 |
InChIキー |
IARVPXVRJRSDRO-KONCDOQBSA-N |
異性体SMILES |
C[C@@H](C(=O)N(C)C1=CC2=C(C=C1)C=C(N2)C3=NNC4=C3C[C@H]5[C@@](C4)(C5(F)F)C)N6CCN(CC6)CC7CCN(CC7)C8=NC=C(C=C8)C9CCC(=O)NC9=O |
正規SMILES |
CC(C(=O)N(C)C1=CC2=C(C=C1)C=C(N2)C3=NNC4=C3CC5C(C4)(C5(F)F)C)N6CCN(CC6)CC7CCN(CC7)C8=NC=C(C=C8)C9CCC(=O)NC9=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















